4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one
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Overview
Description
4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group and a pyranoquinoline structure, which imparts unique chemical and biological properties. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an aromatic amine with a suitable aldehyde, followed by cyclization and introduction of the trifluoromethyl group through nucleophilic substitution or other suitable reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can introduce various alkyl or aryl groups into the quinoline ring .
Scientific Research Applications
4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Known for its potential anticancer properties.
6-Fluoro-2-cyanoquinolone: Used in medicinal chemistry for its biological activities.
Fluoroquinolones: A class of antibiotics with broad-spectrum antibacterial activity.
Uniqueness
4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one is unique due to its specific trifluoromethyl and pyranoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)9-6-11(18)19-12-7(9)3-4-10-8(12)2-1-5-17-10/h3-4,6,17H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLXKZICQANPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2OC(=O)C=C3C(F)(F)F)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497182 |
Source
|
Record name | 4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53518-17-5 |
Source
|
Record name | 4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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